Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
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Overview
Description
Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that features a pyridine ring, a triazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step often involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate: This compound is unique due to its specific combination of functional groups and rings.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents can have varying properties and applications.
Pyridine Derivatives: Compounds with pyridine rings and different functional groups can also be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
733031-48-6 |
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Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate |
InChI |
InChI=1S/C16H13N5O2S/c1-23-15(22)12-7-5-11(6-8-12)10-18-21-14(19-20-16(21)24)13-4-2-3-9-17-13/h2-10H,1H3,(H,20,24)/b18-10+ |
InChI Key |
QRKASXSSTQDTOA-VCHYOVAHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
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